molecular formula C8H8N4O2 B2415837 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1541963-87-4

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2415837
CAS No.: 1541963-87-4
M. Wt: 192.178
InChI Key: BVYJWERZTXWUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-purity chemical building block designed for research use only. This compound features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is highly valued in medicinal chemistry and drug discovery for its synthetic versatility and broad biological activity . The molecule possesses two key functional handles—an amino group and a carboxylic acid—which make it a versatile intermediate for further derivatization and library synthesis through amide bond formation or other coupling reactions. The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in the development of therapeutic agents. Researchers have exploited this scaffold to create potent inhibitors for a wide range of biological targets. Notably, PP-based compounds have been developed as inhibitors of cathepsin K, a cysteine protease considered a promising target for the treatment of osteoporosis and other bone diseases . Furthermore, this heterocyclic system has been successfully used in the design of potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases such as asthma and COPD . It also serves as a core structure in inhibitors of Casein Kinase 2 (CK2), a kinase target in oncology, with some derivatives exhibiting inhibitory activity in the nanomolar range . Beyond its therapeutic potential, the pyrazolo[1,5-a]pyrimidine core has attracted attention in material science due to its significant and tunable photophysical properties, making it an emergent fluorophore for various optical applications . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, using all necessary personal protective equipment.

Properties

IUPAC Name

7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-2-6(9)12-7(11-4)5(3-10-12)8(13)14/h2-3H,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYJWERZTXWUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1541963-87-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4O2C_8H_8N_4O_2, with a molecular weight of approximately 192.17 g/mol. Its structure features a pyrazolo-pyrimidine core that is crucial for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
InChI KeyBVYJWERZTXWUFJ-UHFFFAOYSA-N
Canonical SMILESCC1=NC2=C(C=NN2C(=C1)N)C(=O)O

The mechanism of action for this compound involves its ability to mimic purine structures, allowing it to interact with various enzymes and receptors involved in critical biological processes. It has been shown to inhibit specific viral enzymes and exhibit cytotoxic effects on cancer cells.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have demonstrated significant inhibitory activity against the Hepatitis C virus (HCV). A study reported that this compound effectively inhibited HCV replication in cell culture systems, showcasing its potential as an antiviral agent .

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation. For instance, a study on similar pyrazolo-pyrimidines revealed that they could inhibit tumor growth in MCF-7 breast cancer cells by inducing G1/S phase arrest and enhancing apoptosis .

Case Study 1: Hepatitis C Virus Inhibition

A notable case study involved the synthesis and evaluation of various 7-amino derivatives against HCV. The results indicated that specific structural modifications enhanced their inhibitory activity against the virus, suggesting a structure-activity relationship critical for drug development .

Case Study 2: Anticancer Activity in MCF-7 Cells

In another study focusing on the anticancer effects of pyrazolo-pyrimidines, researchers found that treatment with these compounds led to significant reductions in cell viability and increased apoptosis rates in MCF-7 cells. The study highlighted the importance of further optimizing these compounds to enhance their efficacy and selectivity against cancer cells .

Q & A

Q. Key Considerations :

  • Temperature control during cyclization is critical to avoid decomposition (e.g., Boc group removal at >80°C) .
  • Hydrolysis with NaOH may fail; LiOH in methanol is more effective .

What spectroscopic and analytical techniques are used to characterize this compound and its derivatives?

Basic Research Question
Characterization relies on:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, pyrimidine protons resonate at δ 8.5–9.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weights (e.g., [M+H]+ peaks for carboxamides) .

Advanced Tip : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced Research Question
By-product formation often stems from:

  • Temperature Overruns : Excessive heat (>80°C) during cyclization removes protective groups (e.g., Boc), generating undesired intermediates .
  • Incomplete Activation : Suboptimal amidation reagents (e.g., CDI or EEDQ) reduce yields; BPC is preferred for reproducibility .

Q. Optimization Strategies :

  • Use low-temperature reflux (80°C) and monitor reaction progress via TLC .
  • Employ excess LiOH (2.5–3.0 eq.) during hydrolysis to ensure complete ester conversion .

How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Substituents at the 3-carboxamide and 5-methyl positions significantly impact bioactivity. For example:

CompoundSubstituent (R)Cathepsin K IC₅₀Cathepsin B IC₅₀
5a N-butyl~25 µM>100 µM
5c N-(2-picolyl)>100 µM~45 µM

Q. Key Findings :

  • Bulky groups (e.g., picolyl) enhance Cathepsin B inhibition, while alkyl chains favor Cathepsin K .
  • Electron-withdrawing substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .

Methodological Insight : Use molecular docking to predict binding interactions with target enzymes (e.g., Cathepsin K’s S2 pocket) .

What strategies resolve contradictions in reported biological data for this compound class?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. purified Cathepsin K) or buffer conditions (pH, ionic strength) .
  • Impurity Profiles : By-products from incomplete hydrolysis or amidation can skew activity results .

Q. Resolution Workflow :

Reproduce Synthesis : Validate purity via HPLC (>95%) and HRMS.

Standardize Assays : Use identical enzyme lots and buffer systems.

Control Experiments : Test intermediates (e.g., ester precursors) to rule out off-target effects .

How are computational methods integrated into the design of novel analogs?

Advanced Research Question
Structure-Activity Relationship (SAR) studies leverage:

  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., hydrogen bonding with Cathepsin B’s catalytic cysteine) .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency .

Case Study : Introducing a cyclopropyl group at position 7 enhances metabolic stability by reducing CYP450 oxidation .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Key challenges include:

  • Solvent Selection : Replace DMF with greener solvents (e.g., PEG-400) to improve safety and yield .
  • Purification : Chromatography is impractical for large batches; optimize crystallization conditions (e.g., ethanol/water mixtures) .

Q. Scale-Up Protocol :

Cyclization : Use flow chemistry for consistent heating and mixing.

Amidation : Replace BPC with cheaper reagents (e.g., HATU) while maintaining yield .

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